molecular formula C25H30N2 B13828001 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

Cat. No.: B13828001
M. Wt: 358.5 g/mol
InChI Key: RCFUTUXYOJMUBG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline is a complex organic compound characterized by its unique quinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst such as treated natural zeolite . This reaction is carried out under solvent-free conditions at 50°C for 2 hours. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Properties

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline

InChI

InChI=1S/C25H30N2/c1-16-14-24(3,4)26-20-11-7-9-18(22(16)20)13-19-10-8-12-21-23(19)17(2)15-25(5,6)27-21/h7-12,14-15,26-27H,13H2,1-6H3

InChI Key

RCFUTUXYOJMUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC=CC(=C12)CC3=C4C(=CC(NC4=CC=C3)(C)C)C)(C)C

Origin of Product

United States

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